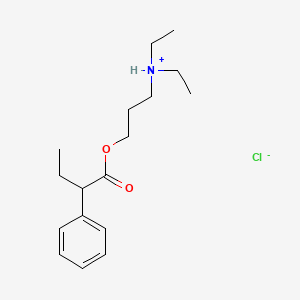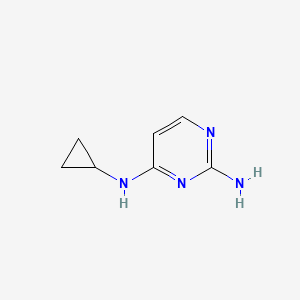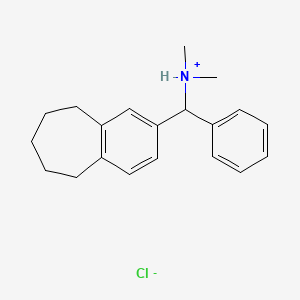
5H-Benzocycloheptene-2-methanamine, 6,7,8,9-tetrahydro-N,N-dimethyl-alpha-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzocycloheptene-2-methanamine, 6,7,8,9-tetrahydro-N,N-dimethyl-alpha-phenyl-, hydrochloride is a complex organic compound with a unique structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure consists of a benzocycloheptene ring system with multiple substituents, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocycloheptene-2-methanamine, 6,7,8,9-tetrahydro-N,N-dimethyl-alpha-phenyl-, hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to ensure the final product meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Benzocycloheptene-2-methanamine, 6,7,8,9-tetrahydro-N,N-dimethyl-alpha-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
5H-Benzocycloheptene-2-methanamine, 6,7,8,9-tetrahydro-N,N-dimethyl-alpha-phenyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5H-Benzocycloheptene-2-methanamine, 6,7,8,9-tetrahydro-N,N-dimethyl-alpha-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Benzocycloheptene,6,7,8,9-tetrahydro-: A similar compound with a slightly different structure.
5,9-Methano-5H-benzocycloheptene,6,7,8,9-tetrahydro-: Another related compound with a methano bridge.
Uniqueness
5H-Benzocycloheptene-2-methanamine, 6,7,8,9-tetrahydro-N,N-dimethyl-alpha-phenyl-, hydrochloride is unique due to its specific substituents and the resulting chemical properties
Propriétés
Numéro CAS |
51490-45-0 |
|---|---|
Formule moléculaire |
C20H26ClN |
Poids moléculaire |
315.9 g/mol |
Nom IUPAC |
dimethyl-[phenyl(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C20H25N.ClH/c1-21(2)20(17-10-6-4-7-11-17)19-14-13-16-9-5-3-8-12-18(16)15-19;/h4,6-7,10-11,13-15,20H,3,5,8-9,12H2,1-2H3;1H |
Clé InChI |
CDLXUCPRSQYRDM-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)C(C1=CC=CC=C1)C2=CC3=C(CCCCC3)C=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


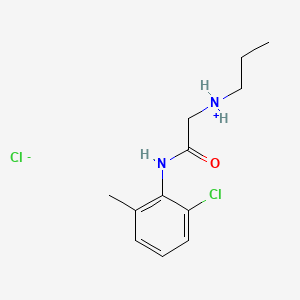
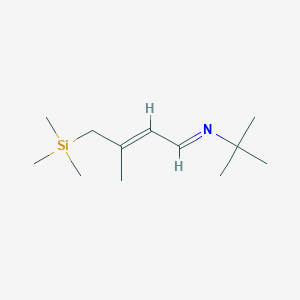
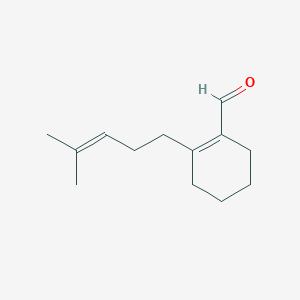


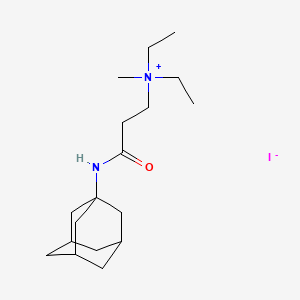

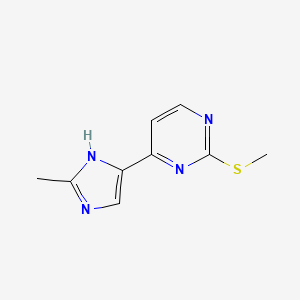


![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)
